molecular formula C15H14O B12081321 1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone

1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone

Cat. No.: B12081321
M. Wt: 210.27 g/mol
InChI Key: HUKOIJGTTHEZKK-UHFFFAOYSA-N
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Description

1-(3’-Methyl-[1,1’-biphenyl]-3-yl)ethanone is an organic compound with the molecular formula C15H14O It is a derivative of biphenyl, featuring a methyl group at the 3’ position and an ethanone group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3’-Methyl-[1,1’-biphenyl]-3-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of 1-(3’-Methyl-[1,1’-biphenyl]-3-yl)ethanone may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3’-Methyl-[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 1-(3’-Methyl-[1,1’-biphenyl]-3-yl)carboxylic acid.

    Reduction: 1-(3’-Methyl-[1,1’-biphenyl]-3-yl)ethanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(3’-Methyl-[1,1’-biphenyl]-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3’-Methyl-[1,1’-biphenyl]-3-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

  • 1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanone
  • 1-(3’-Methyl-[1,1’-biphenyl]-4-yl)ethanone
  • 1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethanone

Uniqueness: 1-(3’-Methyl-[1,1’-biphenyl]-3-yl)ethanone is unique due to the specific positioning of the methyl and ethanone groups, which can influence its chemical reactivity and interactions. This structural uniqueness can lead to distinct properties and applications compared to its isomers and other similar compounds.

Properties

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

1-[3-(3-methylphenyl)phenyl]ethanone

InChI

InChI=1S/C15H14O/c1-11-5-3-7-14(9-11)15-8-4-6-13(10-15)12(2)16/h3-10H,1-2H3

InChI Key

HUKOIJGTTHEZKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)C

Origin of Product

United States

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